molecular formula C30H27N3O4S B12479011 2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

Cat. No.: B12479011
M. Wt: 525.6 g/mol
InChI Key: MVFXBVXXJBGAOF-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrazoloquinoline core, a benzoic acid moiety, and various substituents such as ethoxyphenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the benzoic acid moiety and other substituents. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and benzoic acid derivatives. These compounds share structural features with 2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid but may differ in their substituents or overall structure.

Uniqueness

What sets 2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

InChI

InChI=1S/C30H27N3O4S/c1-3-37-20-12-10-18(11-13-20)27-26-17(2)32-33(23-8-5-4-7-21(23)30(35)36)29(26)31-22-15-19(16-24(34)28(22)27)25-9-6-14-38-25/h4-14,19,27,31H,3,15-16H2,1-2H3,(H,35,36)

InChI Key

MVFXBVXXJBGAOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CC(C4)C5=CC=CS5)N(N=C3C)C6=CC=CC=C6C(=O)O

Origin of Product

United States

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